Amylin (20-29) (human)

説明

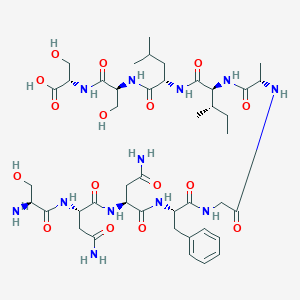

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSCIVKVSZSEHU-ITYUDAQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402480 | |

| Record name | AC1N9ZV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118068-30-7 | |

| Record name | AC1N9ZV8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms of Amylin 20 29 Human Aggregation and Fibrillization

Kinetics and Thermodynamics of Amylin (20-29) (human) Amyloid Formation

The formation of amyloid fibrils from Amylin (20-29) follows a nucleation-dependent polymerization pathway, characterized by distinct kinetic phases and thermodynamic considerations.

Nucleation-Dependent Polymerization of Amylin (20-29) (human)

The aggregation of Amylin (20-29) is a classic example of nucleation-dependent polymerization. nih.gov This process begins with a lag phase, during which soluble monomers slowly associate to form a thermodynamically unfavorable nucleus. emich.edunih.gov Once this critical nucleus is formed, the process enters a rapid elongation phase where monomers quickly add to the growing fibril ends. emich.edu This seeded growth is a key characteristic of this pathway. nih.govemich.edu The entire process follows a sigmoidal curve, with distinct lag, log (elongation), and plateau phases. researchgate.net Studies have indicated that the formation of the nucleus is the rate-limiting step in this aggregation cascade. pnas.org

The region spanning residues 20-29 of human islet amyloid polypeptide (hIAPP) is widely recognized as the amyloidogenic core, crucial for initiating and propagating fibril formation. researchgate.netnih.govmdpi.combiorxiv.orgsemanticscholar.orgaip.org This specific fragment, SNNFGAILSS, readily forms amyloid fibrils on its own. nih.gov The importance of this region is underscored by the observation that while human IAPP is amyloidogenic, the rat variant, which has key differences in this 20-29 sequence, is not. emich.edusemanticscholar.org

Role of Secondary Nucleation Mechanisms in Amylin (20-29) (human) Fibril Growth

The presence of fibril seeds can bypass the initial, slow primary nucleation step, leading to a more rapid onset of fibril growth. nih.gov This highlights the catalytic role of existing fibril surfaces in generating new aggregation-competent species. nih.govfrontiersin.org It has been proposed that secondary nucleation is a critical step linked to the emergence of toxic Amylin aggregates. nih.gov The process is distinct from fibril elongation, which involves the addition of monomers to the ends of existing fibrils. nih.gov

Conformational Transitions During Amylin (20-29) (human) Aggregation

The aggregation of Amylin (20-29) involves a significant conformational transition from a largely disordered monomeric state to a highly organized β-sheet structure within the amyloid fibril. Initially, the monomeric peptide is intrinsically disordered in solution. nih.gov The aggregation process is initiated by the formation of oligomeric intermediates. emich.edunih.gov

Molecular dynamics simulations and experimental studies have provided insights into these early conformational changes. nih.govaip.orgbiorxiv.org An intermediate with a transient parallel β-sheet structure in the FGAIL region (residues 23-27) has been identified as a key on-pathway species. nih.govaip.org This intermediate forms during the lag phase of aggregation. nih.gov As aggregation progresses, these transient β-sheets evolve and extend, ultimately leading to the characteristic cross-β structure of the mature fibril. aip.orgbiorxiv.org Solid-state NMR studies on the hIAPP(20-29) fragment have revealed structural polymorphism, with the peptide capable of assembling into both parallel and antiparallel β-sheet conformations within the fibril structure. acs.org This highlights the complex conformational landscape of Amylin (20-29) aggregation.

Interactive Data Table: Factors Influencing Amylin (20-29) Aggregation

| Factor | Influence on Aggregation | Key Residues/Regions Involved | Relevant Findings |

| Primary Nucleation | Initiates fibril formation; rate-limiting step. | 20-29 (amyloidogenic core) nih.govmdpi.com | Follows a sigmoidal curve with lag, log, and plateau phases. researchgate.net |

| Secondary Nucleation | Accelerates aggregation by forming new nuclei on existing fibrils. nih.gov | Fibril surface nih.govacs.org | A dominant pathway in both solution and on membranes. acs.org |

| pH | Acidic pH retards fibrillization. mdpi.comaip.org | Ionizable groups (e.g., N-terminus) | Electrostatic repulsion inhibits aggregation. acs.orgnih.govaip.org |

| Metal Ions (Zn²⁺, Cu²⁺) | Can inhibit or modulate aggregation. nih.govrsc.org | Metal binding sites | Cu²⁺ can compete with β-sheet formation. mdpi.comrsc.org |

| Conformational State | Transitions from disordered monomer to β-sheet rich fibril. | FGAIL (23-27) nih.govaip.org | A transient parallel β-sheet intermediate is formed. nih.govaip.org |

Early-Stage Conformational Changes (e.g., alpha-helix to beta-hairpin)

The initial steps of amylin aggregation involve significant conformational shifts within the monomeric peptide. In solution, human amylin can exist in multiple conformations, including an α-helical state, a β-hairpin state, and an unstructured coil. nih.gov While these states have comparable free energies, the β-hairpin conformation demonstrates a greater tendency to aggregate. nih.gov

The transition from an α-helical to a β-hairpin structure is considered a critical nucleation event for fibril growth. nih.govresearchgate.net Computational studies have revealed two primary mechanisms for this transformation:

Zipping Mechanism: This process begins with the formation of specific contacts near the turn region of the peptide, followed by a "zipping" motion that propagates the β-sheet structure. nih.gov This is often initiated by the hydrophobic collapse of residues in the 16-17 and 23-27 regions, leading to the formation of a β-turn. researchgate.net

Unstructured Coil Intermediate: Alternatively, the α-helical conformer can transition through a disordered, unstructured coil state before folding into the β-hairpin conformation. nih.gov

Formation of Transient Beta-Sheet Structures within Amylin (20-29) (human)

The region spanning residues 20-29 of human amylin is widely recognized as a critical amyloidogenic core. pnas.orgmdpi.com This segment, with the sequence SNNFGAILSS, readily forms amyloid fibrils independently. pnas.org The formation of transient β-sheet structures within this region is a pivotal step in the aggregation process.

Molecular dynamics simulations and experimental studies have shown that transient parallel β-sheets form in the 20-29 region, particularly involving residues 23-27 (FGAIL), even before the final fibril structure is established. biorxiv.orgaip.org These early β-sheet structures act as templates, guiding the subsequent addition of other monomers. While the 20-29 region itself may not be part of the final, stable β-sheet core in the mature fibril, its transient formation is essential for initiating aggregation. aip.org

Mutations within this 20-29 sequence can significantly inhibit or prevent fibril formation, underscoring its importance. pnas.orgbiorxiv.org For instance, proline substitutions at various positions within this fragment have been shown to disrupt aggregation, with the most significant effects observed at residues 22, 24, and 26-28. acs.org This highlights the specific residues that are key to the formation of these transient, yet crucial, β-sheet intermediates.

Characterization of Amylin (20-29) (human) Aggregation Intermediates

The aggregation of amylin (20-29) does not proceed directly from monomers to fibrils but involves the formation of various intermediate species. These intermediates, particularly soluble oligomers, are of significant interest as they are increasingly implicated as the primary cytotoxic species.

Soluble Oligomers of Amylin (20-29) (human)

Before the formation of large, insoluble fibrils, amylin (20-29) monomers assemble into smaller, soluble oligomers. mdpi.com These oligomers are considered to be the most toxic species in the aggregation pathway. mdpi.commedsci.org

The formation of these oligomers is a complex process. Dimerization, the initial step of oligomerization, involves crossing a substantial free energy barrier to form an intermediate structure with transient β-sheet character. aip.orgaip.org These dimers can then further assemble into larger oligomers. Studies have identified various oligomeric states, including trimers and higher-order assemblies. pnas.org For example, atomic force microscopy has captured small oligomers with an estimated 16 human amylin molecules. nih.gov

The structural characteristics of these soluble oligomers are heterogeneous and transient, making them challenging to study. mdpi.com However, it is understood that they are rich in β-sheet structures and serve as the building blocks for larger protofilaments and fibrils. acs.org

| Oligomer Property | Description | Supporting Findings |

| Toxicity | Considered the primary cytotoxic species in amylin-related pathology. mdpi.commedsci.org | Reports suggest soluble oligomers, rather than mature fibrils, are the main cytotoxic species. nih.gov |

| Formation | Involves the assembly of monomers into dimers, trimers, and larger soluble aggregates. pnas.orgaip.org | Dimerization requires overcoming a significant energy barrier to form a transient β-sheet structure. aip.orgaip.org |

| Structure | Heterogeneous and transient, characterized by a high β-sheet content. mdpi.comacs.org | Smallest captured oligomers by AFM consist of approximately 16 molecules. nih.gov |

Protofilament and Fibril Elongation from Amylin (20-29) (human)

The soluble oligomers of amylin (20-29) serve as the precursors for the formation of larger, more organized structures known as protofilaments. These protofilaments are elongated, thread-like structures that eventually intertwine to form mature amyloid fibrils.

The process of fibrillogenesis can be divided into two distinct phases: the lateral growth of oligomers followed by their longitudinal growth into fibrils. nih.gov Oligomers first grow in height (laterally) to a certain point before they begin to elongate significantly. nih.gov This suggests that mature fibrils are assembled through the direct longitudinal growth of these full-width oligomers, rather than the lateral association of smaller protofibrils. nih.gov

Atomic force microscopy has provided visual evidence of this process, showing protofibrils of amylin (20-29) assembling into twisted bundles. researchgate.net These observations confirm that the intrinsic ability to form highly organized fibrillar structures is retained within this specific fragment of the full-length amylin peptide. researchgate.net The core of the mature fibril is primarily composed of residues 23-29, which contribute to the stabilizing hydrophobic interactions. biorxiv.org

| Aggregation Stage | Structural Characteristics | Key Findings |

| Oligomer Growth | Initial lateral growth in height. nih.gov | Oligomers grow to a height of about 6 nm before significant elongation. nih.gov |

| Protofilament Elongation | Longitudinal growth of full-width oligomers. nih.gov | Suggests direct assembly into fibrils rather than lateral association of protofibrils. nih.gov |

| Mature Fibril | Twisted bundles of protofilaments. researchgate.net | The core is stabilized by hydrophobic interactions from residues 23-29. biorxiv.org |

Structural Elucidation and Polymorphism of Amylin 20 29 Human Amyloid Fibrils

Macroscopic Morphologies of Amylin (20-29) (human) Fibrils

The aggregation of Amylin (20-29) results in the formation of amyloid-like fibrils that exhibit distinct morphological characteristics. benthamscience.com Atomic force microscopy (AFM) reveals that these fibrils can appear as flat, ribbon-like structures. researchgate.net Furthermore, these protofibrils can assemble into more complex, highly organized structures. researchgate.net

A notable feature of Amylin (20-29) fibrils is their structural polymorphism, meaning they can adopt multiple, distinct morphological forms from the same peptide sequence. benthamscience.comchemrxiv.orgnih.gov This polymorphism is evident in the various ways the protofibrils associate. scispace.com

One common morphology involves the twisting of protofibrils around each other to form cable-like structures. scispace.com AFM imaging has captured these twisted bundles, which can vary in size and morphology. researchgate.net In some instances, fibrils have been observed fanning out from a central point or exhibiting branching and splitting, and even remerging. researchgate.net The Amylin (20-29) fragment itself has been shown to form flat ribbons, in contrast to the full-length amylin and the 8-37 fragment, which can form both left-handed twisted cables and flat ribbons. scispace.com This inherent capacity for polymorphism is a key characteristic of amyloid fibrils in general. nih.govnih.gov

| Fibril Morphology | Description | Imaging Technique |

| Flat Ribbons | Elongated, flattened fibrillar structures. | Atomic Force Microscopy (AFM) |

| Twisted Bundles | Multiple protofibrils intertwined to form cable-like structures. | Atomic Force Microscopy (AFM) |

| Branched Fibrils | Fibrils that split or branch into multiple smaller fibrils. | Atomic Force Microscopy (AFM) |

Atomic-Level Structures of Amylin (20-29) (human) Fibrils

To comprehend the polymorphism and stability of Amylin (20-29) fibrils, it is essential to investigate their structure at the atomic level. The fundamental architecture of these fibrils is the cross-beta motif, where beta-strands are oriented perpendicular to the fibril axis and form extended beta-sheets. nih.govacs.orgpnas.org

Solid-state nuclear magnetic resonance (SSNMR) spectroscopy is a powerful tool for elucidating the high-resolution structures of amyloid fibrils. chemrxiv.org SSNMR studies on Amylin (20-29) have revealed that this peptide can assemble into at least two different amyloid-like forms with distinct molecular structures. nih.govacs.org This finding underscores the concept of molecular-level polymorphism, where fibrils that appear morphologically similar can possess different underlying atomic arrangements. chemrxiv.orgnih.govacs.org

SSNMR analysis, specifically through rotational resonance measurements of 13C dipolar couplings, has provided evidence for the existence of parallel beta-strand alignments within the beta-sheets of Amylin (20-29) protofilaments. nih.govacs.org In this arrangement, the individual peptide strands are oriented in the same direction. One of the identified polymorphic forms of Amylin (20-29) fibrils is consistent with this parallel alignment. nih.govacs.org Further studies combining SSNMR with X-ray fiber diffraction on seeded fibrils have produced a model featuring a cross-beta spine with parallel beta-strands. nih.govacs.org Some research also suggests that Amylin (20-29) can adopt a mixture of both parallel and antiparallel structures. chemrxiv.orgchemrxiv.org

In addition to the parallel arrangement, SSNMR data has also confirmed the presence of antiparallel beta-strand alignments in a different polymorphic form of Amylin (20-29) fibrils. nih.govacs.org In this configuration, adjacent beta-strands run in opposite directions. Molecular dynamics simulations and Raman spectroscopy have also indicated that Amylin (20-29) fibrils can adopt an antiparallel beta-sheet architecture. chemrxiv.org It has been suggested that the energies of formation for both parallel and antiparallel configurations are similar, especially when stabilized by a hydrophobic core. nih.govacs.org

A key feature stabilizing the core of Amylin (20-29) fibrils is the formation of a hydrophobic zipper interface. nih.govacs.org A structural model derived from SSNMR and X-ray fiber diffraction data indicates a cross-beta spine composed of two beta-sheets. nih.govacs.org The interface between these sheets is defined by the hydrophobic residues Phenylalanine-23 (F23), Alanine-25 (A25), and Leucine-27 (L27). nih.govacs.org These residues interdigitate to form a dry, tightly packed core that excludes water and contributes significantly to the stability of the fibril. nih.govacs.orgosti.gov The hydrophobic interactions between the side chains of these residues are a critical factor in the assembly and stability of the amyloid fibril structure. nih.gov

| Structural Feature | Description | Key Residues |

| Parallel β-Strand Alignment | Adjacent peptide strands are oriented in the same direction. | N/A |

| Antiparallel β-Strand Alignment | Adjacent peptide strands are oriented in opposite directions. | N/A |

| Hydrophobic Zipper Interface | Interdigitation of hydrophobic side chains between β-sheets, forming a stable core. | F23, A25, L27 |

X-ray Fiber Diffraction of Amylin (20-29) (human) Fibril Models

X-ray fiber diffraction is a powerful technique for examining the repeating, crystalline-like structure along the axis of amyloid fibrils. springernature.com Studies on fibrils formed from the Amylin (20-29) fragment have provided fundamental insights into their cross-β structure, where β-strands run perpendicular to the fibril axis and are organized into β-sheets that are hydrogen-bonded along the fibril's length. nih.govacs.orgpnas.org

Diffraction patterns of Amylin (20-29) fibrils typically exhibit characteristic reflections that define the cross-β architecture. A model for seeded hIAPP (20-29) fibrils, developed from X-ray fiber diffraction data combined with SSNMR constraints, features a cross-β spine composed of two β-sheets. nih.govacs.org The interface between these sheets is stabilized by hydrophobic interactions involving residues Phe23, Ala25, and Leu27, which form a "hydrophobic zipper". nih.govacs.org

A comparative study of fibrils from a related segment, 19-29 S20G, which is associated with early-onset type II diabetes, and the wild-type (WT) 20-29 segment also utilized X-ray diffraction. nih.govelifesciences.org The diffraction data for 19-29 S20G fibrils were used to develop an atomic structure that shares similarities with a model proposed for the 20-29 WT fibrils, although with a tighter packing arrangement. nih.govelifesciences.org

| Feature | Observation from X-ray Fiber Diffraction | Key Residues | Reference |

| Core Structure | Cross-β spine with two β-sheets | F23, A25, L27 | nih.govacs.org |

| Inter-sheet Packing | Stabilized by a hydrophobic zipper | F23, A25, L27 | nih.govacs.org |

| Polymorph Comparison | Tighter packing in 19-29 S20G vs. 20-29 WT models | - | nih.govelifesciences.org |

Cryo-Electron Microscopy (Cryo-EM) Derived Insights into the hIAPP (20-29) Fibril Core within Full-Length hIAPP Fibrils

While direct high-resolution cryo-EM structures of the isolated Amylin (20-29) fragment are not the primary focus of the literature, cryo-EM studies of full-length hIAPP fibrils have unequivocally confirmed the central role of the 20-29 segment in forming the amyloid core. nih.govnih.govresearchgate.netbiorxiv.orgresearchgate.net These studies provide an atomic-level view of how this segment is structured within the context of the entire polypeptide chain.

Cryo-EM reconstructions of full-length hIAPP fibrils reveal that residues within the 20-29 region are integral to the stable, ordered core of the fibril. nih.govnih.govresearchgate.net One high-resolution structure shows that the fibril is composed of two symmetrically related protofilaments, with the ordered core encompassing residues 14–37. nih.govnih.govresearchgate.net This structure strongly supports the hypothesis that residues 20–29 constitute the core of hIAPP amyloid. nih.govnih.govresearchgate.net Specifically, residues 23–29 are highlighted as being essential for aggregation and forming the core of the fibril. nih.govbiorxiv.org

Another cryo-EM study identified multiple polymorphs of full-length hIAPP, and in the major polymorph, the segment from residues 22-29 constitutes the solvent-excluded central core. biorxiv.org This work also noted that residues 21-27, together with Tyr37, form the interface between protofilaments. biorxiv.orgmaastrichtuniversity.nl These findings are significant because they demonstrate that the amyloidogenic propensity of the 20-29 region, initially studied in isolation, is realized in the structure of the full-length protein fibril.

| Cryo-EM Finding | Implication for Amylin (20-29) | Residues Implicated | Reference |

| Ordered Fibril Core | Confirms the 20-29 segment is a primary component of the amyloid core in full-length hIAPP. | 14-37 (ordered region) | nih.govnih.govresearchgate.net |

| Essential Aggregation Region | Residues 23-29 are crucial for fibril assembly and stability. | 23-29 | nih.govbiorxiv.org |

| Protofilament Interface | The 21-27 region contributes to the interaction between protofilaments. | 21-27, Y37 | biorxiv.orgmaastrichtuniversity.nl |

| Solvent-Excluded Core | Residues 22-29 form the central, protected core of the fibril. | 22-29 | biorxiv.org |

Structural Basis for Amylin (20-29) (human) Polymorphism

The ability of Amylin (20-29) to form structurally distinct fibrils, a phenomenon known as polymorphism, is a key characteristic that has been extensively investigated. acs.orgnih.gov The structural basis for this polymorphism lies in the different ways the peptide chains can arrange themselves within the β-sheets and how these sheets pack together.

Solid-state NMR studies have been instrumental in revealing the molecular-level differences between polymorphs of Amylin (20-29). acs.orgnih.gov Research has shown that the peptide can assemble into at least two distinct amyloid-like forms. acs.orgnih.gov These forms are differentiated by the arrangement of the β-strands within the β-sheets:

Form 1: Characterized by parallel β-strands. acs.orgnih.gov

Form 2: Characterized by antiparallel β-strands. acs.orgnih.gov

The formation of these different polymorphs can be influenced by the conditions of fibril formation, including the use of seeds. Seeding with structurally homogeneous fibrils from a larger amylin fragment (hIAPP 8-37) was found to produce morphologically uniform fibrils of Amylin (20-29) that correspond to the parallel β-strand arrangement (Form 1). acs.orgnih.gov

Molecular dynamics simulations have further explored the early stages of aggregation, suggesting that even in small oligomers like trimers, there is a propensity for the central FGAIL residues to form inter-peptide β-sheets, with a higher probability of forming antiparallel over parallel arrangements in the absence of seeds. aip.orgnih.gov This suggests that the polymorphism may be encoded in the earliest oligomeric species. aip.orgnih.gov The similar energies of formation for both parallel and antiparallel configurations, especially when stabilized by a hydrophobic core, are thought to be a key reason for the observed polymorphism. nih.govacs.org

| Polymorph Feature | Description | Driving Factors | Reference |

| β-Strand Arrangement | Can be either parallel (Form 1) or antiparallel (Form 2) within the β-sheets. | Seeding, aggregation conditions | acs.orgnih.gov |

| Seeding Influence | Seeding with hIAPP 8-37 fibrils promotes the formation of the parallel polymorph. | Template-directed growth | acs.orgnih.gov |

| Energetic Stability | The energies of formation for both parallel and antiparallel forms are similar. | Stabilization by a hydrophobic core | nih.govacs.org |

| Oligomeric Precursors | Polymorphism may be partially encoded in early trimeric oligomers. | Intrinsic peptide dynamics | aip.orgnih.gov |

Cellular Pathophysiology and Cytotoxicity Mediated by Amylin 20 29 Human Aggregates

Role of Amylin (20-29) (human) in Pancreatic Beta-Cell Dysfunction and Apoptosis

Aggregates of human amylin, particularly soluble oligomers, are considered the most cytotoxic species to pancreatic β-cells, rather than the mature, insoluble fibrils. nih.govresearchgate.net The region spanning amino acids 20-29 is critical for the amyloidogenic properties of the full-length protein. nih.govmdpi.com The accumulation of these toxic oligomers is a key factor in β-cell dysfunction and subsequent apoptosis (programmed cell death). researchgate.netdiabetesjournals.org This process contributes to the progressive loss of β-cell mass observed in type 2 diabetes. researchgate.net

Studies using pancreatic β-cell lines, such as INS-1 cells, have demonstrated that exposure to human amylin analogues leads to a significant reduction in cell viability. acs.org The cytotoxic effects are mediated through multiple pathways, including the activation of caspase cascades, which are central to the execution of apoptosis. diabetesjournals.org Furthermore, the interaction of amylin aggregates with the cell surface can trigger signaling pathways that promote cell death, such as the Fas-associated death receptor signaling pathway. diabetesjournals.org

Table 1: Key Research Findings on Amylin (20-29) and β-Cell Apoptosis

| Finding | Experimental Model | Implication | Reference |

|---|---|---|---|

| Soluble oligomers are the most toxic species | Cultured β-cells | Therapeutic strategies should target oligomer formation. | researchgate.net |

| Amylin (20-29) is the key amyloidogenic region | In vitro fibrillization assays | This fragment is a critical target for inhibiting aggregation. | nih.gov |

| hIAPP induces apoptosis via caspase activation | Pancreatic islet β-cells | Confirms the pro-apoptotic role of amylin aggregates. | diabetesjournals.org |

| Reduced cell viability upon hIAPP exposure | Rat INS-1 β-cells | Demonstrates the direct cytotoxic effect of amylin. | acs.org |

Molecular and Cellular Mechanisms of Amylin (20-29) (human)-Induced Cytotoxicity

The cytotoxic effects of Amylin (20-29) aggregates are multifaceted, involving direct interaction with cellular membranes and the induction of intracellular stress pathways.

A primary mechanism of Amylin (20-29)-induced cytotoxicity involves the disruption of the pancreatic β-cell membrane integrity.

Aggregates of Amylin (20-29) can directly interact with and insert into the lipid bilayer of β-cells, leading to increased membrane permeability. mdpi.com This permeabilization is thought to occur through the formation of pores or ion channels, which disrupt cellular ion homeostasis. nih.gov Dye leakage assays have shown that both human and rat IAPP (20-29) fragments can induce membrane permeability, although the effect is more pronounced with the human variant. emich.eduemich.edu This disruption of the membrane barrier can lead to an influx of ions and other molecules, ultimately contributing to cell death. mdpi.com

In addition to pore formation, the amyloidogenic fragment Amylin (20-29) has been shown to cause membrane fragmentation. emich.eduemich.edu Solid-state NMR spectroscopy studies have demonstrated that hIAPP (20-29) can induce the formation of small, vesicle-like structures from lipid bilayers. nih.gov This fragmentation is directly linked to the peptide's ability to aggregate, as the non-amyloidogenic rat IAPP (20-29) does not cause similar fragmentation. emich.edunih.gov The presence of Congo red, an inhibitor of amyloid formation, also prevents membrane fragmentation by hIAPP (20-29). emich.eduemich.edu

The composition of the cell membrane significantly influences the interaction with Amylin (20-29). The presence of anionic lipids, such as phosphatidylglycerol (PG), in the membrane promotes the binding and aggregation of the positively charged human amylin. nih.gov Molecular dynamics simulations have shown that the interaction of human amylin with anionic POPG bilayers is initiated from the N-terminal region, driven by strong electrostatic interactions. nih.gov In contrast, with zwitterionic POPC bilayers, the interaction is mainly initiated from the C-terminal region. nih.gov This preferential interaction with anionic lipids can localize and concentrate the peptide at the membrane surface, facilitating its aggregation and subsequent cytotoxic effects. While the full-length hIAPP shows a preference for anionic lipids, the hIAPP (20-29) fragment can insert into lipid bilayers with lower binding affinity and without this preference. nih.gov

Table 2: Influence of Lipid Composition on Amylin (20-29) Interaction

| Lipid Type | Interaction Characteristics | Consequence | Reference |

|---|---|---|---|

| Anionic (e.g., POPG) | Strong electrostatic interaction, preferential binding | Enhanced aggregation and cytotoxicity | nih.gov |

| Zwitterionic (e.g., POPC) | Weaker interaction, initiated at C-terminus | Reduced aggregation compared to anionic lipids | nih.gov |

The accumulation of misfolded and aggregated Amylin (20-29) within the endoplasmic reticulum (ER) can disrupt its function, leading to a condition known as ER stress. mdpi.com This is a significant contributor to β-cell apoptosis. nih.gov The ER is responsible for the proper folding and processing of secreted proteins like amylin. Overexpression of human IAPP leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR). diabetesjournals.org

Key markers of ER stress, such as the activation of PERK, ATF6, and IRE1, are observed in β-cells exposed to human amylin. diabetesjournals.orgresearchgate.net Chronic ER stress leads to the upregulation of pro-apoptotic factors like CHOP (C/EBP homologous protein). researchgate.net Studies have shown increased expression of the spliced form of XBP-1, a key component of the IRE1 pathway, in response to hIAPP treatment, indicating a rapid activation of the ER stress response. nih.gov This sustained ER stress ultimately culminates in the activation of apoptotic pathways and β-cell death. mdpi.comnih.gov

Table 3: Key Markers of ER Stress Induced by Human Amylin

| ER Stress Marker | Pathway | Role in Apoptosis | Reference |

|---|---|---|---|

| Phosphorylated PERK | PERK | Initiates translational attenuation and ATF4 expression | diabetesjournals.org |

| Spliced XBP-1 | IRE1 | Upregulates chaperone expression | nih.gov |

| Cleaved ATF6 | ATF6 | Upregulates ER chaperones | diabetesjournals.org |

| CHOP | Downstream effector | Pro-apoptotic transcription factor | researchgate.net |

Mitochondrial Dysfunction Induced by Amylin (20-29) (human) Aggregates

Aggregates of human amylin are known to exert significant toxic effects on mitochondria, leading to cellular dysfunction and apoptosis. nih.govnih.gov This mitochondrial damage is a shared toxicity pathway with other amyloidogenic proteins, such as amyloid-beta. researchgate.net The interaction of amylin aggregates with mitochondria leads to several detrimental outcomes, including impaired energy production and increased oxidative stress. nih.govresearchgate.net

Research has shown that human amylin aggregates directly interfere with the mitochondrial respiratory chain. researchgate.netfrontiersin.org Specifically, the activity of Complex IV of the electron transport chain is significantly reduced upon exposure to these aggregates. nih.govresearchgate.netfrontiersin.org Some studies also report a reduction in the activity of Complex I. researchgate.netfrontiersin.org This impairment of the electron transport chain disrupts cellular respiration and the cell's primary energy production mechanism. nih.govresearchgate.net

A major consequence of this mitochondrial disruption is the increased generation of reactive oxygen species (ROS). nih.govresearchgate.netnih.gov The inefficient electron transport leads to electron leakage and the formation of superoxide (B77818) radicals, elevating cellular oxidative stress. nih.gov This state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids.

Furthermore, studies in INS-1E cells have demonstrated that the formation of amylin oligomers triggers a mitochondria-mediated apoptotic cascade. This is characterized by the upregulation of pro-apoptotic genes, such as Bax, and the downregulation of anti-apoptotic genes like Bcl-2. nih.gov Concurrently, the expression of genes that encode for mitochondrial complexes I-IV is also downregulated, further cementing the role of these aggregates in inducing β-cell death through mitochondrial pathways. nih.gov

Table 1: Effects of Amylin (20-29) (human) Aggregates on Mitochondrial Function

| Parameter | Observed Effect | Consequence | References |

| Electron Transport Chain | Inhibition of Complex I and Complex IV activity. | Impaired cellular respiration and ATP production. | nih.govresearchgate.netfrontiersin.org |

| Oxidative Stress | Increased generation of Reactive Oxygen Species (ROS). | Damage to cellular structures and components. | nih.govresearchgate.netnih.gov |

| Apoptosis Regulation | Upregulation of pro-apoptotic Bax; downregulation of anti-apoptotic Bcl-2. | Initiation of mitochondria-mediated cell death. | nih.gov |

| Gene Expression | Downregulation of genes encoding mitochondrial complexes I-IV. | Reduced capacity for mitochondrial respiration. | nih.gov |

Interference with Cellular Autophagy by Amylin (20-29) (human) Oligomers

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded or aggregated proteins. mdpi.com This pathway is crucial for maintaining cellular homeostasis and protecting cells from the accumulation of toxic components. mdpi.com However, human amylin oligomers have been shown to directly interfere with and inhibit this vital protective mechanism. nih.govmdpi.com

The accumulation of amylin aggregates and the mitochondrial damage they cause are stimuli that would normally induce autophagy to clear these defective components. mdpi.com Yet, studies indicate that amylin oligomers impair the autophagy-lysosomal degradation pathway. mdpi.com This inhibition prevents the cell from effectively removing not only the toxic protein aggregates but also the damaged mitochondria, amplifying the cytotoxic effects. mdpi.com

Research demonstrates that in pancreatic β-cells, impaired autophagy is observed upon the overexpression of human amylin. nih.gov This disruption of the autophagic flux contributes significantly to β-cell apoptosis. Conversely, the stimulation of autophagy has been shown to protect β-cells from amylin-induced toxicity. nih.gov Further evidence highlights that autophagy deficiency in animal models expressing human amylin leads to an accumulation of toxic oligomers, resulting in diabetes and a loss of β-cell mass. nih.gov The clearance of amylin is specifically mediated by a p62-dependent lysosomal degradation pathway, which is compromised when autophagy is inhibited. nih.gov

Table 2: Impact of Amylin (20-29) (human) Oligomers on Cellular Autophagy

| Cellular Process | Role of Autophagy | Effect of Amylin Oligomers | Outcome of Interference | References |

| Protein Aggregate Clearance | Removes misfolded and aggregated proteins. | Inhibition of the autophagy-lysosomal pathway. | Accumulation of toxic amylin oligomers. | mdpi.commdpi.comnih.gov |

| Organelle Quality Control | Degrades damaged organelles like mitochondria (mitophagy). | Blocks removal of damaged mitochondria. | Amplification of cellular stress and apoptosis. | mdpi.com |

| Cell Survival | Protects cells from the buildup of toxic components. | Impairs autophagic flux. | Increased β-cell apoptosis and dysfunction. | nih.gov |

Identification of the Most Cytotoxic Species of Amylin (20-29) (human) Aggregates

While large, insoluble amyloid fibrils are the characteristic pathological hallmark of amylin deposition, a growing body of evidence suggests that these mature fibrils are not the most cytotoxic species. nih.gov Instead, the "toxic oligomer hypothesis" posits that smaller, soluble, pre-fibrillar aggregates, known as oligomers, are the primary agents of cellular toxicity. nih.govnih.govnih.gov

The process of amylin aggregation involves distinct phases: a lag phase where monomers and oligomers exist, an elongation phase where fibrils grow, and a saturation phase where mature fibrils are in equilibrium. nih.gov Studies have shown that amylin preparations in the lag phase are significantly more toxic to pancreatic β-cells than the mature fibrils present in the later phases. nih.gov This indicates that the intermediate oligomeric species formed during the initial stages of aggregation are particularly detrimental.

These oligomers are believed to exert their toxicity through various mechanisms, including the permeabilization and disruption of the plasma membrane, which is a key step in initiating apoptosis. nih.govplos.org Both intracellular and extracellular accumulations of these oligomers are reported to be cytotoxic. plos.org While the non-amyloidogenic rat amylin can also form oligomers, they are not associated with toxicity, suggesting that the specific conformation of human amylin oligomers is key to their cytotoxic nature. nih.gov

Although the focus has shifted towards oligomers, some research suggests that the process of fibril growth on the surface of cell membranes could also represent a significant cytotoxic mechanism. nih.gov Nevertheless, the prevailing view is that the soluble, low-molecular-weight oligomers are the most potent toxic species responsible for the β-cell death associated with Amylin (20-29) (human) aggregation. nih.govnih.gov

Table 3: Comparison of Cytotoxicity of Amylin (20-29) (human) Aggregate Species

| Aggregate Species | Description | Relative Cytotoxicity | Proposed Mechanism of Toxicity | References |

| Monomers | Soluble, single peptide units. | Low / Non-toxic | Biologically active in hormonal function. | nih.gov |

| Oligomers / Pre-fibrillar species | Small, soluble aggregates of a few peptide units. | High | Membrane permeabilization, mitochondrial damage, autophagy inhibition. | nih.govnih.govnih.govplos.org |

| Mature Fibrils | Large, insoluble, β-sheet rich structures. | Low | Relatively inert; may contribute to toxicity through ongoing aggregation at the membrane. | nih.govnih.gov |

Advanced Biophysical and Computational Methodologies in Amylin 20 29 Human Research

Spectroscopic Techniques for Aggregation Kinetics and Conformational Analysis

Spectroscopic methods are fundamental in monitoring the real-time kinetics of peptide aggregation and characterizing the conformational changes that occur as monomers assemble into complex fibrillar structures.

Thioflavin T (ThT) is a fluorescent dye widely employed to monitor the kinetics of amyloid fibril formation in vitro. nih.govfrontiersin.org Upon binding to the β-sheet structures characteristic of amyloid fibrils, ThT exhibits a significant increase in fluorescence emission. nih.gov This property allows for the real-time tracking of the aggregation process of Amylin (20-29).

The aggregation kinetics of Amylin (20-29), as monitored by ThT assays, typically display a characteristic sigmoidal curve, which can be divided into three phases: a lag phase (nucleation), a growth or elongation phase, and a final plateau phase where the concentration of fibrils reaches a steady state. nih.govucl.ac.uk The fluorescence intensity is influenced not only by the fibril concentration but also by the equilibrium between different ThT binding sites on the fibril surface. nih.gov Studies have confirmed that the Amylin (20-29) fragment, being the crucial amyloidogenic region of hIAPP, shows a distinct increase in ThT fluorescence, indicative of aggregation. nih.govfrontiersin.org However, a limitation of the ThT assay is its inability to detect early-stage oligomeric or prefibrillar aggregates, as it preferentially binds to mature fibrillar structures. whiterose.ac.ukacs.org

Summary of Thioflavin T (ThT) Assay Findings for Amylin (20-29) Aggregation

| Parameter | Observation | Significance | References |

|---|---|---|---|

| Principle of Assay | ThT dye selectively binds to β-sheet structures in amyloid fibrils, leading to a significant increase in fluorescence quantum yield. | Enables real-time, quantitative monitoring of fibril formation. | nih.govucl.ac.uk |

| Kinetic Profile | Aggregation follows a sigmoidal curve, comprising a lag phase, an exponential growth phase, and a plateau phase. | Characterizes the nucleation-dependent polymerization process of amyloid formation. | nih.govucl.ac.uk |

| Fragment Specificity | The Amylin (20-29) fragment shows a clear increase in fluorescence intensity, confirming its inherent amyloidogenic nature. | Highlights this region as the core sequence responsible for the aggregation of the full-length amylin peptide. | nih.govfrontiersin.org |

| Limitations | The assay is not well-suited for monitoring early aggregation events as it does not effectively bind to amyloid oligomers or prefibrillar species. | Other techniques are required to study the initial, and often highly toxic, stages of aggregation. | whiterose.ac.ukacs.org |

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules, particularly in complex environments like lipid membranes. acs.orgresearchgate.net While many EPR studies focus on the full-length amylin peptide, the findings provide crucial context for understanding the behavior of its amyloidogenic (20-29) segment.

EPR studies on full-length amylin have shown that in the presence of lipid membranes, the peptide adopts an α-helical conformation. nih.gov Specifically, the region spanning residues 9-22 has been identified as an α-helix that orients parallel to the surface of lipid vesicles. nih.govmdpi.com NMR and spin probe data further suggest that while an N-terminal segment (residues 5-17) is positioned within the hydrophobic lipid environment, the amyloidogenic segment, which includes residues 20-29, resides at the interface between the lipid and the solvent. nih.govnih.gov This interfacial positioning of the Amylin (20-29) region may facilitate peptide-peptide interactions, promoting the conformational transition from α-helix to β-sheet and subsequent aggregation on the membrane surface. nih.govnih.gov

EPR and Related Findings on Amylin's Membrane Interaction

| Technique/Method | Key Finding for Amylin | Implication for Amylin (20-29) Fragment | References |

|---|---|---|---|

| EPR Spectroscopy | The α-helical region of full-length amylin (residues ~9-22) orients parallel to the surface of lipid membranes. | The amyloidogenic (20-29) region is positioned adjacent to this membrane-bound helix, likely at the lipid-water interface. | researchgate.netnih.govmdpi.com |

| NMR & Spin Probe Data | The amyloidogenic segment (20-29) is located at the interface between the lipid and solvent, while the N-terminal helix is more deeply embedded. | This interfacial location provides the (20-29) fragment with the freedom to interact with other monomers, driving aggregation. | nih.govnih.gov |

| Structural Model | Membrane binding induces an α-helical state in amylin, which is a precursor to β-sheet formation and aggregation. | The orientation of the (20-29) region is critical for mediating the transition to a toxic, aggregated state on the membrane. | nih.govnih.gov |

High-Resolution Microscopy for Fibril Characterization

Microscopy techniques capable of nanoscale resolution are indispensable for visualizing the morphology of amyloid aggregates, providing direct evidence of fibril formation and structural polymorphism.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the morphology and assembly of Amylin (20-29) fibrils over time. nottingham.ac.uk AFM studies reveal that the Amylin (20-29) peptide fragment self-assembles into amyloid-like fibrils that exhibit structural polymorphism. nih.govbenthamscience.com

Initial stages of aggregation, following a lag period of about 4 hours, show the formation of protofibrils. researchgate.net High-resolution images indicate that early fibrils formed after 6 hours often appear as cable-like structures with twisting along the fibril axis. nih.govresearchgate.net As the fibrils mature over longer periods (e.g., 18-48 hours), this twisting disappears, and they are replaced by flatter, ribbon-like, or straight rod-like structures with no clear periodicity. nottingham.ac.uknih.govnottingham.ac.uk These mature fibrils can also assemble into larger, twisted bundles. researchgate.net Height measurements from AFM suggest that the protofibrils are flat, ribbon-like structures, similar in morphology to those formed by the full-length amylin peptide. researchgate.net

AFM Characterization of Amylin (20-29) Fibril Morphology

| Incubation Time | Observed Fibril Morphology | Key Features | References |

|---|---|---|---|

| < 4 hours | No fibrous material observed. | Represents the lag phase before fibrillogenesis. | researchgate.net |

| ~6 hours | Early protofibrils, cable-like appearance. | Twisting observed along the fibril axis. | nih.govresearchgate.net |

| > 18 hours | Mature, flat, ribbon-like or rod-like fibrils. | Twisting disappears; fibrils assemble into higher-order twisted bundles. Polymorphic structures are evident. | nottingham.ac.uknih.govresearchgate.net |

Total Internal Reflection Fluorescence Microscopy (TIRF-M) is an advanced optical technique that allows for the direct observation of molecular processes occurring at or near a solid-liquid interface. wikipedia.orgmicroscopyu.com By selectively exciting fluorophores within a thin region (typically less than 100-200 nm) of the specimen, TIRF-M effectively reduces background fluorescence, enabling the visualization of single-molecule events. wikipedia.orgnih.gov

When combined with amyloid-specific dyes like Thioflavin T, TIRF-M can be used to monitor the seed-dependent growth of individual amyloid fibrils in real-time. nih.gov Studies on full-length amylin have used TIRF-M to visualize its fibrillization, revealing several mechanisms of aggregate growth. nih.gov The process begins with the formation of globular seeds, which act as nucleation sites. nih.gov Fibrils are then observed to elongate, often in a unidirectional manner, from these seeds. nih.gov Furthermore, TIRF-M has shown that after initial fibril formation, new fibrils can grow alongside existing ones, a process suggestive of secondary nucleation on the surface of preformed fibrils. nih.gov This technique provides powerful insights into the dynamics of fibril elongation and the importance of secondary nucleation pathways, which are directly relevant to understanding the aggregation of the amyloidogenic Amylin (20-29) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for determining the atomic-level structure and dynamics of peptides and proteins in both solution and solid states. Solid-state NMR (ssNMR) has been particularly crucial in characterizing the structure of insoluble Amylin (20-29) fibrils.

ssNMR analysis has revealed that Amylin (20-29) fibrils are structurally polymorphic, capable of assembling into at least two distinct amyloid-like forms. acs.orgnih.gov These forms differ at the molecular level in the arrangement of the peptide strands within the β-sheets. Rotational resonance ssNMR measurements have shown that one form consists of parallel β-strands, while the other is composed of antiparallel β-strands. acs.orgnih.gov By combining a range of ssNMR constraints—such as chemical shifts, torsional angles, and interatomic distances—with X-ray fiber diffraction data, a detailed architectural model of the seeded, parallel β-strand fibril has been developed. acs.orgnih.gov This model features a cross-β spine made of two β-sheets that form a hydrophobic zipper interface defined by the side chains of residues F23, A25, and L27. acs.orgnih.gov These findings indicate that both parallel and antiparallel β-sheet configurations can be energetically favorable, contributing to the observed polymorphism of amyloid structures. acs.orgnih.gov

Structural Insights into Amylin (20-29) Fibrils from NMR Spectroscopy

| Finding | NMR Methodology | Structural Detail | References |

|---|---|---|---|

| Structural Polymorphism | Solid-State NMR (ssNMR) | Amylin (20-29) assembles into at least two distinct fibril forms (Form 1 and Form 2). | acs.orgnih.gov |

| β-Sheet Arrangement | Rotational Resonance ssNMR | Form 1 fibrils contain parallel β-strands, while Form 2 fibrils contain antiparallel β-strands. | acs.orgnih.gov |

| Fibril Architecture Model (Seeded Form 1) | ssNMR constraints combined with X-ray fiber diffraction | Features a cross-β spine with two β-sheets. A hydrophobic zipper interface is formed by residues F23, A25, and L27. | acs.orgnih.gov |

| Membrane-Bound Structure (Full-Length Amylin) | Solution NMR (in SDS micelles) | The amyloidogenic (20-29) segment is located at the lipid-solvent interface, while the N-terminus forms an α-helix embedded in the micelle. | nih.gov |

Solution NMR for Amylin (20-29) (human) Conformations in Membrane Mimetic Environments

Solution Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for investigating the conformational preferences of Amylin (20-29) in environments that mimic the cell membrane, such as detergent micelles. These studies are crucial because the interaction with the membrane is considered a key step in the cytotoxic mechanism of amylin.

In the presence of negatively charged sodium dodecyl sulfate (B86663) (SDS) micelles, the Amylin (20-29) fragment does not remain a random coil. Instead, it adopts a dominant conformation characterized by a distorted type I beta-turn centered on residues Phe23 and Gly24. nih.gov This structure is further defined by a small hydrophobic cluster formed by residues Phe23, Ala25, and Ile26, which is believed to facilitate the peptide's interaction with the membrane bilayer. nih.gov NMR studies on the topological orientation show that this hydrophobic cluster is oriented toward the hydrocarbon core of the micelle, while the N- and C-termini of the peptide fragment remain exposed to the solvent. nih.gov

While studies on the 20-29 fragment reveal a propensity for beta-turns, research on the full-length human amylin peptide in SDS micelles has identified a broader alpha-helical structure. nih.gov Specifically, the core of the full-length peptide forms an alpha-helix that extends from approximately residue 5 to 28. nih.gov Paramagnetic spin probe data from these studies suggest that while the N-terminal helical segment (residues 5-17) is positioned within the hydrophobic lipid environment, the amyloidogenic segment, which includes the 20-29 region, resides at the lipid-solvent interface. nih.gov This positioning may be critical for directing the aggregation of amylin on membrane surfaces.

Table 1: Conformational Features of Amylin (20-29) in Membrane Mimetics Determined by Solution NMR This table summarizes key structural findings for the Amylin (20-29) peptide fragment when studied in membrane-mimicking environments using solution NMR.

| Feature Studied | Environment | Key Residues Involved | Observed Conformation / Orientation | Reference |

|---|---|---|---|---|

| Secondary Structure | SDS Micelles | F23, G24 | Distorted type I beta-turn | nih.gov |

| Hydrophobic Clustering | SDS Micelles | F23, A25, I26 | Forms a hydrophobic cluster | nih.gov |

| Topological Orientation | SDS Micelles | Full (20-29) Fragment | Hydrophobic cluster towards micelle core; Termini exposed to solvent | nih.gov |

| Location in Full-Length Amylin | SDS Micelles | Residues 20-29 | At the lipid-solvent interface | nih.gov |

Solid-State NMR for Amylin (20-29) (human) Fibril Structures

Solid-state NMR (ssNMR) is an indispensable tool for determining the high-resolution structure of insoluble, non-crystalline aggregates like amyloid fibrils, which are not amenable to traditional methods like X-ray crystallography or solution NMR. SSNMR studies on fibrils formed by the Amylin (20-29) peptide have revealed significant structural polymorphism, meaning the same peptide can assemble into different fibril structures at the molecular level.

Analysis of Amylin (20-29) fibrils has shown that the peptide can assemble into at least two distinct amyloid-like forms. nih.govacs.org These polymorphs, while appearing morphologically similar under electron microscopy, possess different underlying molecular arrangements. nih.gov The core structural motif in all amyloid fibrils is the cross-beta sheet, where beta-strands run perpendicular to the fibril axis. SSNMR has been critical in defining the specific arrangement of these beta-strands within Amylin (20-29) fibrils. One form has been identified as having the beta-strands arranged in a parallel fashion, while the other form consists of antiparallel beta-strands. nih.govacs.orgnih.gov

Furthermore, ssNMR combined with X-ray fiber diffraction data has led to a detailed architectural model for Amylin (20-29) fibrils that were seeded with a larger amylin fragment (hIAPP 8-37). nih.govacs.org This model features a cross-beta spine composed of two parallel beta-sheets. A key feature of this structure is the interface between the sheets, which is defined by the side chains of residues Phe23, Ala25, and Leu27, forming a "hydrophobic zipper" that stabilizes the fibril architecture. nih.govacs.orgnih.gov The ability of this short peptide to form both parallel and antiparallel arrangements, stabilized by a hydrophobic core, provides insight into the general principles of amyloid polymorphism. nih.govacs.org

Rotational Resonance SSNMR for Inter-Residue Distances within Amylin (20-29) (human) Fibrils

To move beyond the general arrangement of beta-sheets and build precise atomic models of fibrils, specific distance constraints between atoms are required. Rotational resonance (RR) is a powerful solid-state NMR technique that allows for the accurate measurement of distances between specific isotope-labeled nuclei within a molecule.

This method was applied decisively in the study of Amylin (20-29) fibril polymorphism. nih.govnih.goveurekaselect.com By selectively labeling the backbone carbonyl carbons (¹³C) of specific amino acids, researchers can measure the dipolar coupling between them, which is exquisitely sensitive to the distance separating the labels. In a key study, rotational resonance SSNMR was used to measure the dipolar coupling, and thus the distance, between the backbones of Phenylalanine-23 (F23) and Isoleucine-26 (I26). nih.govnih.goveurekaselect.com

The measured distances provided the crucial evidence needed to distinguish between the two structural polymorphs. The distances consistent with a parallel beta-strand arrangement were found in one fibril form, while different distances, consistent with an antiparallel arrangement, were measured in the other. nih.govnih.goveurekaselect.com This application of rotational resonance provided unambiguous, quantitative data that was fundamental to defining the molecular architecture of the different Amylin (20-29) fibril types.

Table 2: Application of Rotational Resonance SSNMR to Amylin (20-29) Fibrils This table highlights the use of Rotational Resonance SSNMR in determining the structural arrangement within Amylin (20-29) fibrils.

| Technique | Labeled Residues | Measurement | Structural Insight | Reference |

|---|---|---|---|---|

| Rotational Resonance SSNMR | Backbone ¹³C at F23 and I26 | Inter-residue ¹³C-¹³C dipolar coupling | Determination of inter-atomic distance to differentiate between parallel and antiparallel β-sheet arrangements in fibril polymorphs. | nih.govnih.goveurekaselect.com |

Computational Approaches for Molecular Mechanisms

Molecular Dynamics (MD) Simulations of Amylin (20-29) (human) Aggregation and Membrane Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules at an atomic level over time. This approach has been invaluable for understanding the dynamic processes of Amylin (20-29) aggregation and its interaction with lipid membranes, which are often too transient and heterogeneous to be fully captured by experimental methods alone.

Simulations of Amylin (20-29) in aqueous solution have explored the early stages of oligomerization, modeling the formation of dimers and trimers. plos.org These studies show that while the peptide is largely disordered as a monomer, the central hydrophobic residues (FGAIL) have a high propensity to form inter-peptide beta-sheets upon aggregation. plos.org The simulations indicate that antiparallel beta-strands are more probable than parallel ones in these early soluble oligomers. plos.org Notably, contacts between Phe23 residues on different peptide chains have been identified as critical for initiating oligomer formation. rawdatalibrary.netbiorxiv.org

When modeling the interaction with lipid bilayers, simulations of the full-length amylin peptide consistently show that the C-terminal region, which includes the 20-29 segment, is the primary driver of peptide-peptide interactions that lead to aggregation on the membrane surface. nih.govresearchgate.net While the N-terminus may anchor the peptide to the membrane, particularly anionic membranes, the 20-29 region remains more solvent-exposed, facilitating its interaction with other amylin molecules. acs.org The membrane environment is thought to act as a catalyst, increasing the local concentration of the peptide and promoting the conformational changes necessary for aggregation. rawdatalibrary.net

Simulated Annealing for Conformational Space Exploration of Amylin (20-29) (human)

Simulated annealing is a computational method used to find low-energy (i.e., stable) conformations of a molecule by mimicking the process of annealing in metallurgy. The simulation starts at a high temperature, allowing the molecule to overcome energy barriers and explore a wide range of shapes, and then gradually cools, allowing the structure to settle into a low-energy state. This technique is particularly useful for exploring the vast conformational space available to a flexible peptide like Amylin (20-29).

Bioinformatics and Mutational Studies Related to the Amylin (20-29) (human) Region (e.g., S20G mutation)

Bioinformatics and computational mutational studies offer powerful tools to probe the role of specific amino acid residues in protein function and aggregation. The naturally occurring S20G mutation (a substitution of Serine with Glycine (B1666218) at position 20) within the Amylin (20-29) region, found in some East Asian populations, is associated with an earlier onset of type 2 diabetes and provides a key subject for such investigations. nih.govelsevierpure.com

Experimental studies have confirmed that the S20G variant is more amyloidogenic and cytotoxic than the wild-type peptide. nih.gov Molecular dynamics simulations have provided an atomic-level explanation for this increased aggregation propensity. Computational studies show that the S20G mutation alters the monomer's conformational ensemble in a way that "preorganizes" it for aggregation. nih.govplos.org Specifically, the mutation facilitates the formation of turn-like structures near the mutation site and promotes long-range contacts that are favorable for the fibril state. nih.gov This conformational preorganization is thought to lower the entropic cost of self-assembly, thus accelerating the rate of fibrillation. nih.gov

Further simulations on the oligomerization of the S20G mutant indicate that it enhances the formation of beta-sheet-rich oligomers. nih.gov The substitution of serine with the smaller, more flexible glycine residue alters the turn region of a transient beta-hairpin motif, leading to more favorable hydrophobic contacts within the monomer that prime it for aggregation. nih.gov These computational findings provide a direct molecular mechanism linking a single genetic variation within the critical 20-29 region to the enhanced amyloidogenicity observed clinically and experimentally.

Broader Pathophysiological Implications and Future Research Trajectories for Amylin 20 29 Human

Interplay of Amylin (20-29) (human) Aggregation with Other Amyloidogenic Proteins (e.g., Amyloid-Beta in Alzheimer's Disease)

A growing body of evidence suggests a significant link between T2DM and neurodegenerative conditions like Alzheimer's disease (AD), with the interaction between different amyloidogenic proteins emerging as a key pathological mechanism. frontiersin.orgnih.gov The process of "cross-seeding," where amyloid aggregates of one protein can trigger the misfolding and aggregation of another, is a central area of investigation. nih.govnih.gov

Human amylin (hIAPP) and Amyloid-Beta (Aβ), the primary component of senile plaques in the AD brain, have been shown to interact and promote each other's aggregation. nih.govmq.edu.au This interaction can lead to the formation of amorphous heterocomplexes that exhibit enhanced neurotoxicity compared to aggregates of either peptide alone. mq.edu.aumdpi.com Studies have demonstrated that hIAPP can act as a seed for Aβ aggregation, and co-localization of amylin and Aβ deposits has been observed in the brains of patients with AD. nih.govmq.edu.aumdpi.com This biophysical link is supported by findings that high levels of circulating amylin may disrupt the exchange of Aβ between the brain and cerebrospinal fluid, exacerbating AD-like pathology in animal models. nih.gov

Beyond Aβ, hIAPP has also been shown to interact with other proteins implicated in amyloid diseases, such as alpha-synuclein (B15492655), the protein that misfolds in Parkinson's disease. portlandpress.compnas.org Pre-formed amylin amyloid seeds can accelerate the formation of alpha-synuclein amyloids in vitro, providing a potential molecular explanation for the increased risk of Parkinson's disease in individuals with T2DM. pnas.org

| Interacting Amyloidogenic Protein | Associated Disease | Nature of Interaction with Amylin/IAPP |

| Amyloid-Beta (Aβ) | Alzheimer's Disease | Cross-seeding, accelerated oligomerization, formation of toxic heterocomplexes. nih.govmq.edu.aunih.gov |

| Alpha-synuclein (aS) | Parkinson's Disease | IAPP amyloid seeds can accelerate aS amyloid formation. portlandpress.compnas.org |

| Pro-Islet Amyloid Polypeptide (pro-IAPP) | Type 2 Diabetes Mellitus | aS amyloid seeds can speed up pro-IAPP amyloid formation. pnas.org |

Potential for Amylin (20-29) (human) Research to Inform General Principles of Protein Misfolding and Amyloidogenesis

The capacity for proteins to misfold and aggregate into amyloid fibrils is a near-universal feature of polypeptide chains and is associated with over fifty human disorders. nih.gov The Amylin (20-29) fragment serves as an excellent and widely used model system for investigating the fundamental principles of this process due to its high propensity to aggregate and form fibrils similar to those of the full-length peptide. acs.org

Research on Amylin (20-29) has provided key insights into several general principles of amyloidogenesis:

Primary Sequence is a Key Determinant : The amino acid sequence within the 20–29 region is critical for amyloid formation. nih.govnih.govmdpi.com The presence of hydrophobic and aromatic residues facilitates aggregation, while the introduction of proline residues, known β-sheet breakers, can abolish it. nih.govacs.orgnih.gov This is highlighted by the fact that rat amylin, which contains three prolines in this region, is non-amyloidogenic. nih.govnih.govuu.nl

The Cross-β Structure : Like all amyloid fibrils, those formed by Amylin (20-29) feature a characteristic cross-β spine, where β-sheets run perpendicular to the fibril axis. acs.orgtandfonline.com This fundamental architecture is stabilized by hydrogen bonds between the polypeptide backbones. tandfonline.comnih.gov

Nucleation-Dependent Polymerization : Amyloid formation follows a nucleation-dependent pathway, beginning with a lag phase where monomers misfold to form soluble oligomeric nuclei. nih.govportlandpress.com This is followed by a rapid elongation phase where these nuclei act as templates, or seeds, to recruit more monomers, leading to the growth of protofibrils and mature fibrils. portlandpress.com

Structural Polymorphism : A single polypeptide sequence can assemble into multiple, distinct fibril morphologies, a phenomenon known as polymorphism. tandfonline.combenthamscience.com Studies of Amylin (20-29) have revealed that it can form fibrils with both parallel and antiparallel β-strand arrangements within the cross-β sheets. acs.org

Development of Advanced In Vitro and In Vivo Models for Amylin (20-29) (human) Pathology

Understanding the mechanisms of Amylin (20-29) aggregation and its resulting cytotoxicity relies on the use of robust experimental models. Researchers employ a range of in vitro and in vivo systems to dissect the pathological processes and screen potential therapeutics.

In Vitro Models: These models allow for controlled studies of the aggregation process and its direct effects on cells.

Aggregation Assays : The Thioflavin-T (ThT) binding assay is widely used to monitor the kinetics of fibril formation in real-time, as the dye's fluorescence increases significantly upon binding to amyloid structures. nih.govnih.gov

Microscopy Techniques : Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are used to visualize the morphology of the resulting aggregates, from early oligomers to mature fibrils. nih.govbenthamscience.combiorxiv.org

Cell Culture Systems : Pancreatic β-cell lines (e.g., INS-1E) and other cell types (e.g., COS-1) are used to study the cytotoxic effects of Amylin (20-29) aggregates. nih.govbiorxiv.org These models help elucidate mechanisms of cell death, such as apoptosis and membrane disruption. mdpi.comnih.gov

In Vivo Models: Animal models are crucial for studying the systemic and long-term consequences of amylin aggregation within a complex biological environment.

Transgenic Rodent Models : Mice and rats engineered to express human amylin (hIAPP) develop key features of T2DM, including islet amyloid deposits, β-cell loss, and hyperglycemia. portlandpress.commdpi.com

Drosophila Models : The fruit fly, Drosophila melanogaster, has been used as a model to study the co-expression and co-deposition of hIAPP and Aβ, providing insights into their interaction in vivo. portlandpress.com

Q & A

Q. How do NIH guidelines influence the reporting of Amylin (20-29) studies in animal models?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for animal research, detailing housing conditions (e.g., temperature, light cycles), randomization methods, and sample size justifications (power analysis). Report euthanasia methods and criteria for early endpoint termination. Failure to disclose these details may result in manuscript rejection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。